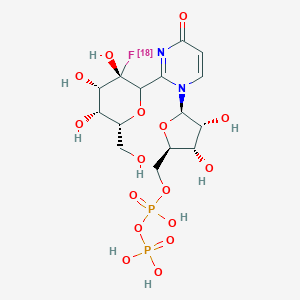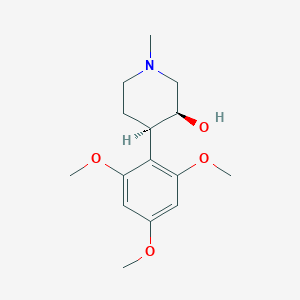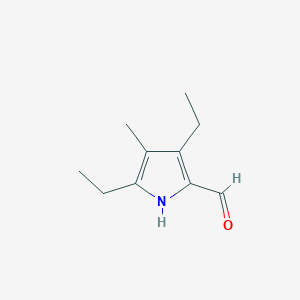
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde, also known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. DEPC is a pyrrole derivative that contains both carbonyl and aldehyde functional groups, making it an important intermediate in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde involves the modification of RNA molecules through the reaction of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde with the amino groups present in RNA. This modification leads to the inhibition of enzymatic activity and the disruption of RNA secondary structure, which can affect the function of RNA molecules.
Biochemical And Physiological Effects
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of various enzymes, including RNA polymerase, proteases, and phosphatases. Additionally, 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been shown to affect the stability and folding of proteins, leading to changes in their function.
Advantages And Limitations For Lab Experiments
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, its ability to modify RNA molecules makes it a valuable tool for the study of RNA structure and function. However, 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde also has some limitations. It can be toxic at high concentrations, and its effects on RNA molecules can be difficult to control.
Future Directions
There are several potential future directions for research on 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new methods for the modification of RNA molecules using 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. Additionally, there is potential for the use of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde in the development of new drugs and materials. Further studies are needed to fully understand the biochemical and physiological effects of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-pentanedione with ethylamine and methylamine in the presence of acetic acid. The resulting product is then oxidized using potassium permanganate to yield 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. This method is relatively simple and efficient, making it a popular choice for the production of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde on a large scale.
Scientific Research Applications
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In particular, it has been found to be a useful reagent for the modification of RNA molecules. 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde reacts with the amino groups present in RNA, leading to the inhibition of enzymatic activity and the disruption of RNA secondary structure. This property has made 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde a valuable tool for the study of RNA structure and function.
properties
CAS RN |
112452-37-6 |
|---|---|
Product Name |
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3,5-diethyl-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-4-8-7(3)9(5-2)11-10(8)6-12/h6,11H,4-5H2,1-3H3 |
InChI Key |
OIUKWBMHAQPKII-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)CC)C=O |
Canonical SMILES |
CCC1=C(NC(=C1C)CC)C=O |
synonyms |
1H-Pyrrole-2-carboxaldehyde,3,5-diethyl-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



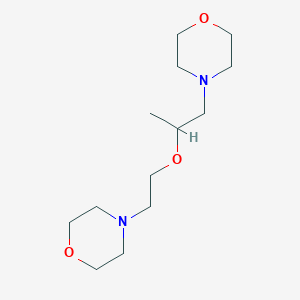
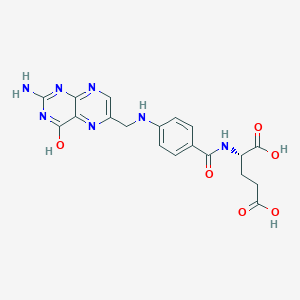
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
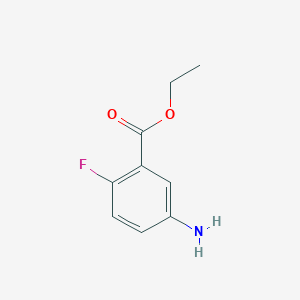
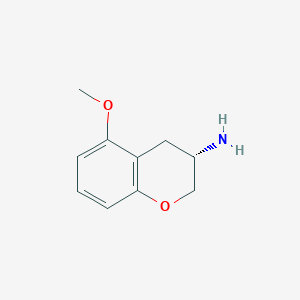
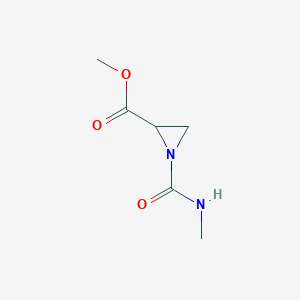
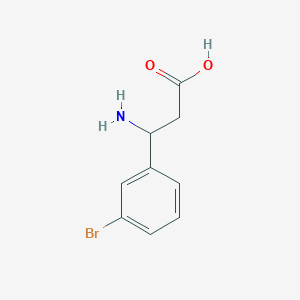
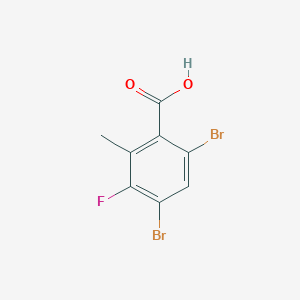
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
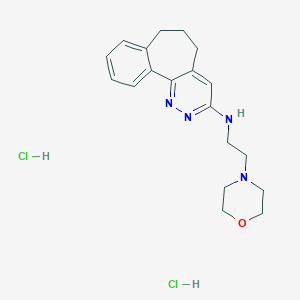
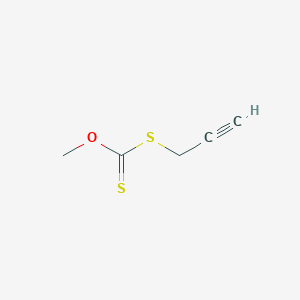
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
